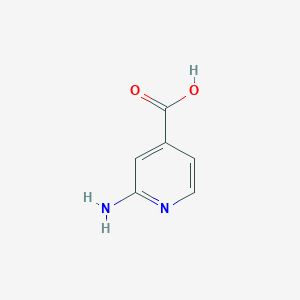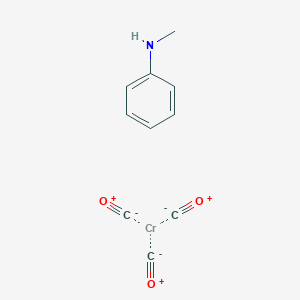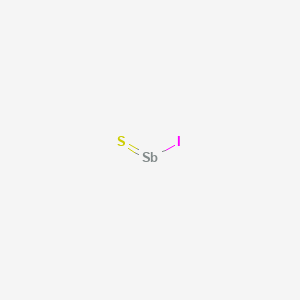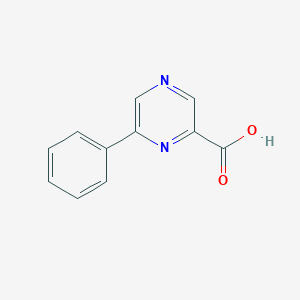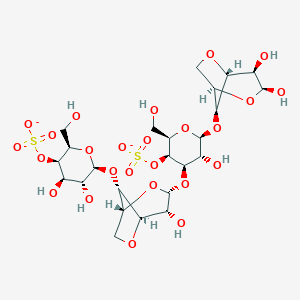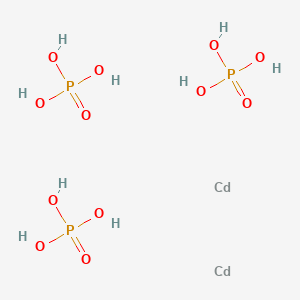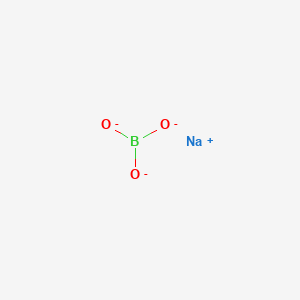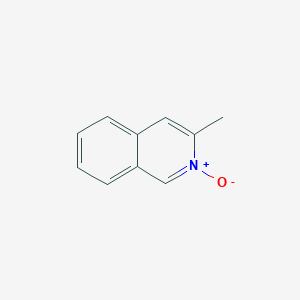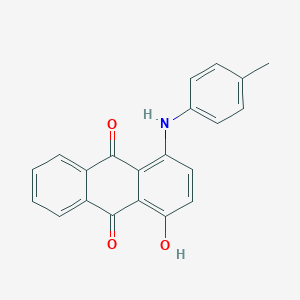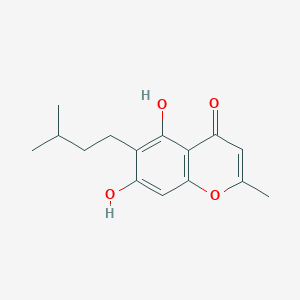
Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, is a natural compound found in various plants such as Passiflora incarnata, Ruta graveolens, and Glycyrrhiza glabra. It has been studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. In
Mécanisme D'action
The mechanism of action of Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, is not fully understood. However, studies have suggested that it exerts its therapeutic effects through various pathways, including the inhibition of pro-inflammatory cytokines, the scavenging of free radicals, and the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, has been shown to possess various biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. It is also readily available and cost-effective. However, one limitation of using Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, is its low solubility in water, which can make it challenging to use in aqueous-based experiments.
Orientations Futures
There are many potential future directions for the study of Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-. One area of interest is its potential as an anti-diabetic agent. Studies have shown that Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, can improve glucose tolerance and insulin sensitivity in animal models of diabetes. Another area of interest is its potential as a treatment for neurodegenerative diseases. Studies have suggested that Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, can protect against neuronal damage and improve cognitive function in animal models of Alzheimer's and Parkinson's disease. Additionally, further research is needed to explore the potential anticancer effects of Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, and to elucidate its mechanism of action.
Méthodes De Synthèse
Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, can be synthesized through various methods, including the reaction between 2,4-pentanedione and 2-hydroxybenzaldehyde, and the reaction between 2,4-pentanedione and 2,4-dihydroxybenzaldehyde. However, the most efficient method for synthesizing Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, is through the reaction between 2,4-pentanedione and isopentyl bromide in the presence of sodium ethoxide.
Applications De Recherche Scientifique
Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl-, has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer effects. Studies have also demonstrated its potential as an anti-diabetic agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
13475-07-5 |
|---|---|
Nom du produit |
Chromone, 5,7-dihydroxy-6-isopentyl-2-methyl- |
Formule moléculaire |
C15H18O4 |
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-methyl-6-(3-methylbutyl)chromen-4-one |
InChI |
InChI=1S/C15H18O4/c1-8(2)4-5-10-11(16)7-13-14(15(10)18)12(17)6-9(3)19-13/h6-8,16,18H,4-5H2,1-3H3 |
Clé InChI |
LQVWWKRBRAGZJX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C=C(C(=C2O)CCC(C)C)O |
SMILES canonique |
CC1=CC(=O)C2=C(O1)C=C(C(=C2O)CCC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



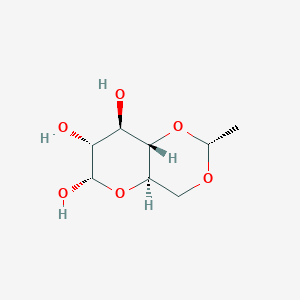
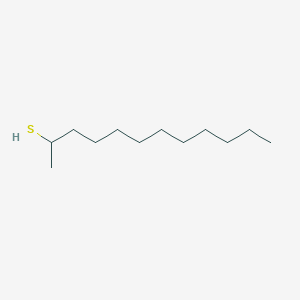
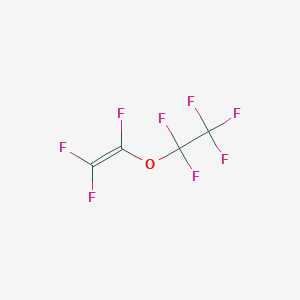
![7-Bromobicyclo[2.2.1]heptane](/img/structure/B83453.png)

